![molecular formula C6H8FNO2 B13588029 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13588029.png)
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-2-fluorobicyclo[111]pentane-1-carboxylic acid is a unique compound characterized by its bicyclic structure, which includes a fluorine atom and an amino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid typically involves the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This process is carried out under anhydrous conditions using reagents such as sodium hydroxide (NaOH) and solvents like tetrahydrofuran (THF) and water . The reaction mixture is often biphasic, and the progress is monitored using techniques like thin-layer chromatography (TLC) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and employing industrial-scale reactors to handle larger volumes of reactants and solvents.
化学反应分析
Types of Reactions
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential as a drug candidate, particularly in the development of treatments for neurological disorders.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The bicyclic structure provides rigidity, which can improve the selectivity and potency of the compound in biological systems.
相似化合物的比较
Similar Compounds
3-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the amino group but shares the fluorinated bicyclic structure.
Bicyclo[1.1.1]pentane-1-carboxylic acid: Does not contain the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
3-Amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid stands out due to the presence of both the amino and fluorine groups, which confer unique chemical and biological properties. The combination of these functional groups enhances its potential as a versatile building block in synthetic chemistry and as a promising candidate in drug discovery.
属性
分子式 |
C6H8FNO2 |
|---|---|
分子量 |
145.13 g/mol |
IUPAC 名称 |
3-amino-2-fluorobicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C6H8FNO2/c7-3-5(4(9)10)1-6(3,8)2-5/h3H,1-2,8H2,(H,9,10) |
InChI 键 |
YGXSXOPWPGCHMR-UHFFFAOYSA-N |
规范 SMILES |
C1C2(CC1(C2F)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


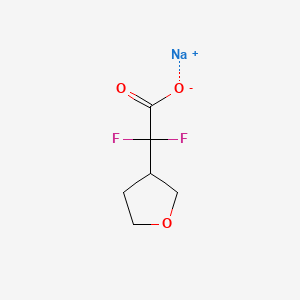
![[4-(Difluoromethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B13587963.png)
![rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride](/img/structure/B13587969.png)
![Tert-butyl3,6-diazabicyclo[3.2.2]nonane-6-carboxylatehydrochloride](/img/structure/B13587984.png)

![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxamide hydrochloride](/img/structure/B13587996.png)
![rac-(1R,4R,5S)-5-methoxy-5-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B13588013.png)

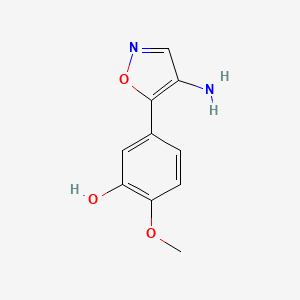
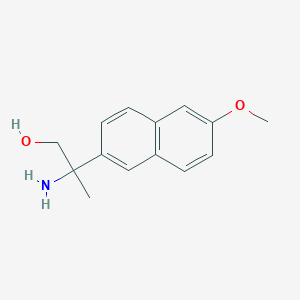
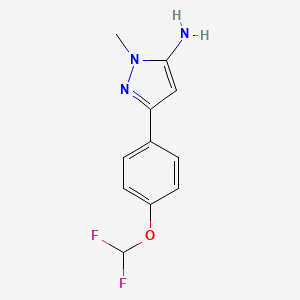

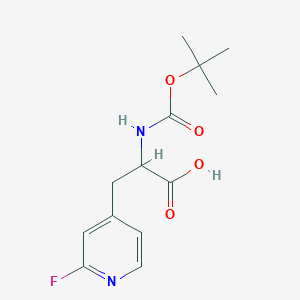
![(1S,3S,5S,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylicacid,trifluoroaceticacid](/img/structure/B13588062.png)
